molecular formula C16H14ClN3O B3117361 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline CAS No. 222838-33-7

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline

Cat. No.: B3117361
CAS No.: 222838-33-7
M. Wt: 299.75 g/mol
InChI Key: LIUOORDMFAVVFQ-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and an aniline moiety connected through an oxymethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and aniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline involves the inhibition of mitochondrial respiration in fungi. This compound blocks the transfer of electrons between cytochrome b and cytochrome c1, which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane . This inhibition disrupts the synthesis of adenosine triphosphate (ATP), essential for fungal metabolic processes, leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar structure and mechanism of action.

    BF 500-3: A desmethoxy metabolite of pyraclostrobin with similar toxicity.

Uniqueness

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline is unique due to its specific substitution pattern and the presence of both pyrazole and aniline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-5-7-14(8-6-13)20-10-9-16(19-20)21-11-12-3-1-2-4-15(12)18/h1-10H,11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUOORDMFAVVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 20-25° C. and a hydrogen pressure of 20 bar, a mixture of 30 g (90 mmol) of 2-[1-(4-chlorophenyl)pyrazol-3-yl]oxymethylnitrobenzene and 2 g of platinum on activated carbon (5%) in 200 ml of ethyl acetate was hydrogenated with stirring for approximately 20 hours. The mixture was filtered through Al2O3 and the solvent was removed from the filtrate by distillation, giving 23.3 g of the aniline as yellow crystals of m.p. 81-83° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
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2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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